N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide
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Overview
Description
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE is a complex organic compound known for its unique chemical structure and properties. It is part of a broader class of thiophene derivatives, which are widely studied for their applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE typically involves the reaction of thiophene-2-carboxylic acid with a series of chlorinated amines under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2-ME-4-NITRO-PHENYLAMINO)ET)AMIDE
- THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(4-SULFAMOYL-PHENYLAMINO)ET)AMIDE
- THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3-CL-PHENYLAMINO)ET)AMIDE
Uniqueness
What sets THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE apart from similar compounds is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9Cl5N2OS |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9Cl5N2OS/c14-7-3-1-4-8(10(7)15)19-12(13(16,17)18)20-11(21)9-5-2-6-22-9/h1-6,12,19H,(H,20,21) |
InChI Key |
MXVJPHDATDWCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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